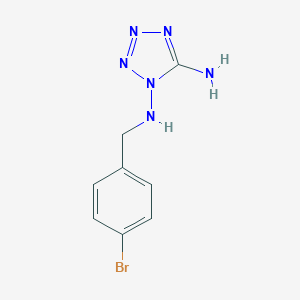
N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine, also known as 4BBT, is a tetrazole derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound was first synthesized in 2008 by a team of researchers at the University of Tokyo, Japan. Since then, several studies have been conducted to explore the synthesis, mechanism of action, and potential applications of 4BBT.
Mécanisme D'action
The mechanism of action of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is not yet fully understood, but it is believed to involve the inhibition of specific ion channels and neurotransmitter receptors. Studies have shown that N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine can selectively inhibit the activity of voltage-gated sodium channels, which play a critical role in the propagation of action potentials in neurons. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of certain types of glutamate receptors, which are involved in the regulation of synaptic transmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine are complex and depend on the specific target of the compound. In general, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can have a variety of effects on neuronal function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is its versatility as a tool for studying ion channels and neurotransmitter receptors. The compound can be easily synthesized and modified to produce analogs with specific properties. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine. One area of interest is the development of new analogs with improved selectivity and potency against specific targets. Additionally, the use of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine as a tool for studying ion channels and neurotransmitter receptors could lead to new insights into the mechanisms underlying neuronal function and behavior. Finally, the potential use of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine as a cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-bromobenzylamine with sodium azide in the presence of copper(I) iodide as a catalyst. This reaction produces the intermediate compound, 4-(azidomethyl)benzylamine, which is then reacted with sodium cyanide to form the final product, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine.
Applications De Recherche Scientifique
N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In materials science, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In biochemistry, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been used as a tool for the study of ion channels and neurotransmitter receptors.
Propriétés
Formule moléculaire |
C8H9BrN6 |
|---|---|
Poids moléculaire |
269.1 g/mol |
Nom IUPAC |
1-N-[(4-bromophenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C8H9BrN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-4,11H,5H2,(H2,10,12,14) |
Clé InChI |
DBHXKZFFJIKHSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN2C(=NN=N2)N)Br |
SMILES canonique |
C1=CC(=CC=C1CNN2C(=NN=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276495.png)
![6-[(4-Bromophenoxy)methyl]-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276496.png)
![3-Butyl-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276499.png)
![3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276500.png)
![3-Butyl-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276501.png)
![3-Butyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276502.png)
![3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276504.png)
![6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276506.png)
![6-(2,4-Dimethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276507.png)
![6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276510.png)
![3-Butyl-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276513.png)
![3-Butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276514.png)
![6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276516.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276520.png)